(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate
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Overview
Description
(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its intricate structure, which includes benzoylamino, diethylamino, and dipropylhydrocinnamamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoylamino intermediate, followed by the introduction of the diethylamino and dipropylhydrocinnamamide groups. The final step involves the formation of the oxalate salt.
Preparation of Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine under controlled conditions to form the benzoylamino group.
Introduction of Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable diethylamine derivative reacts with the intermediate.
Formation of Dipropylhydrocinnamamide: This step involves the reaction of the intermediate with a propylating agent to form the dipropylhydrocinnamamide group.
Formation of Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A compound with similar structural features, used in medicinal chemistry and biological research.
Uniqueness
(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
57287-56-6 |
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Molecular Formula |
C30H43N3O7 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C28H41N3O3.C2H2O4/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;3-1(4)2(5)6/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);(H,3,4)(H,5,6) |
InChI Key |
HCABBFJYJSFVLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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